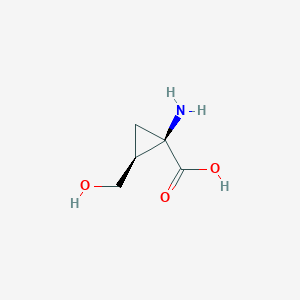

(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(1R,2S)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(5)2-7/h3,7H,1-2,6H2,(H,8,9)/t3-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCQSJYTXRPREU-NQXXGFSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@]1(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925807 | |

| Record name | 1-Amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127181-31-1 | |

| Record name | 1-Amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step 1: Nitrosation

Reagents :

-

Starting material : 1-Amino-2-(methoxymethyl)cyclopropanecarboxylic acid methyl ester.

-

Nitrosating agent : Sodium nitrite (1.1 eq) in aqueous sulfuric acid (1.0 eq).

-

Conditions : 0–5°C for 1 hour, followed by reflux in sulfuric acid.

Outcome : The amino group is converted to a hydroxyl group via diazotization and hydrolysis, yielding 1-hydroxy-2-(methoxymethyl)cyclopropanecarboxylic acid methyl ester with 74% yield.

Step 2: Deprotection and Functionalization

Reagents :

-

Base : Lithium hydroxide (2.0 eq) in tetrahydrofuran/water.

-

Conditions : 25°C for 6 hours.

Outcome : Methoxy and ester groups are hydrolyzed to produce the target compound. Total yield: 60–70%.

Stereoselective Alkylation of Glycine Equivalents

This method builds the cyclopropane ring through alkylation of glycine-derived enolates:

Reagents and Conditions :

-

Glycine equivalent : Schiff base (e.g., (S)-N-(diphenylmethylene)glycine tert-butyl ester).

-

Electrophile : 1,2-Bis(electrophilic) reagent (e.g., 1,2-dibromoethyl hydroxymethyl ether).

-

Base : Potassium hexamethyldisilazide (KHMDS) at −78°C.

Mechanism : The enolate attacks the electrophilic carbons, forming the cyclopropane ring. The (1R,2S) configuration is controlled by the chiral auxiliary in the glycine equivalent.

Performance :

Intramolecular Cyclization of γ-Substituted Amino Acids

γ-Substituted amino acids with hydroxymethyl and amino groups undergo cyclization under basic conditions:

Reagents :

-

Substrate : γ-Chloro-β-amino acid derivatives.

-

Base : DBU (1,8-diazabicycloundec-7-ene) in acetonitrile.

-

Temperature : 80°C for 8 hours.

Outcome : Intramolecular nucleophilic substitution forms the cyclopropane ring. Yields reach 85% with 85% ee when using chiral β-amino acids.

Comparative Analysis of Synthetic Methods

| Method | Key Advantages | Yield | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Transition Metal Catalysis | High stereocontrol | 65–78% | 78–90% ee | Moderate |

| Nitrosation-Hydrolysis | Mild conditions, industrial applicability | 60–70% | N/A | High |

| Glycine Alkylation | Modular substrate design | 55–70% | >90% de | Low to moderate |

| Intramolecular Cyclization | High yields, minimal byproducts | 80–85% | 85% ee | Moderate |

Industrial-Scale Production Considerations

For large-scale synthesis, the nitrosation-hydrolysis route is preferred due to:

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted cyclopropane derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Agricultural Science

AHCA is primarily studied for its role as an ethylene precursor. Ethylene plays a crucial role in plant growth and development, influencing processes such as fruit ripening, flower wilting, and leaf fall. Research has indicated that AHCA can enhance ethylene production in plants, thereby improving agricultural yield and quality.

Case Study: Ethylene Production Enhancement

A study published in Helvetica Chimica Acta demonstrated that the application of AHCA significantly increased ethylene production in tomato plants, leading to improved fruit quality and shelf life . The study concluded that AHCA could be utilized as a growth regulator in horticulture.

Biochemistry

In biochemistry, AHCA serves as a valuable tool for studying amino acid metabolism and protein synthesis. Its unique cyclopropane structure allows researchers to explore the effects of structural modifications on biological activity.

Case Study: Amino Acid Metabolism

Research has shown that AHCA can act as an amino acid analog, influencing metabolic pathways in microorganisms. This property makes it a potential candidate for studying metabolic disorders and developing therapeutic strategies .

Pharmaceutical Research

AHCA's structural properties have led to investigations into its potential as a pharmaceutical agent. Its ability to mimic natural compounds suggests possible applications in drug design and development.

Case Study: Drug Development Potential

A recent investigation highlighted the potential of AHCA derivatives in developing novel analgesics. The study indicated that modifications to the cyclopropane structure could lead to compounds with enhanced pain-relieving properties while minimizing side effects .

Comparative Analysis of Applications

Wirkmechanismus

The mechanism by which (1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pathways involved often include binding to active sites or allosteric sites on the enzyme, leading to changes in enzyme activity and subsequent biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Cyclopropane-containing amino acids are prized for their structural constraints and bioactivity. Below is a detailed comparison of (1R,2S)-1-amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid with analogous compounds:

(1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic Acid (Vinyl-ACCA)

- Structure : Replaces the hydroxymethyl group with a vinyl substituent.

- Synthesis : Asymmetric phase-transfer catalysis using chiral cinchonidine-derived catalysts achieves up to 84% enantiomeric excess (ee) . Scalable methods are prioritized due to its role in hepatitis C virus (HCV) NS3/4A protease inhibitors .

- Applications : Over a dozen HCV drugs under development utilize vinyl-ACCA as a pharmacophoric unit, leveraging its steric hindrance to enhance binding affinity .

- Key Difference : The vinyl group increases hydrophobicity and π-orbital interactions compared to the hydroxymethyl derivative, impacting drug solubility and target engagement.

(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid

- Structure : Features a trifluoromethyl (-CF₃) group instead of hydroxymethyl.

- Properties : The electron-withdrawing -CF₃ group enhances metabolic stability and acidity (pKa ~1.5 for carboxylic acid) compared to the hydroxymethyl analog (pKa ~2.3) .

- Applications : Explored in small-molecule inhibitors (e.g., IDO inhibitors) due to improved resistance to enzymatic degradation .

(1R,2S)-2-Fluorocyclopropanecarboxylic Acid

- Structure: Lacks the amino and hydroxymethyl groups, retaining only fluorine and carboxylic acid.

- Physical Properties : Lower molecular weight (104.08 g/mol vs. 145.14 g/mol for the target compound) and higher density (1.35 g/cm³) due to fluorine’s electronegativity .

- Applications: Primarily used in agrochemicals and as a fluorinated building block, contrasting with the amino acid derivatives’ biological focus.

(1R,2S)-2-Methylcyclopropanecarboxylic Acid

- Structure : Substitutes hydroxymethyl with a methyl group.

- Synthesis : Simpler preparation via cyclopropanation of alkenes, but lacks stereochemical complexity .

- Applications: Limited to non-pharmaceutical uses, such as polymer modifiers, due to reduced hydrogen-bonding capacity.

Data Table: Key Structural and Functional Comparisons

Research Findings and Trends

- Synthetic Challenges: Hydroxymethyl and amino groups introduce polarity, complicating cyclopropanation yields. Pirrung’s method achieves ~75% ee for the target compound, whereas vinyl-ACCA synthesis exceeds 80% ee via optimized catalysis .

- Biological Performance : Hydroxymethyl derivatives exhibit better aqueous solubility (logP ~-1.2) than vinyl (logP ~0.5) or trifluoromethyl (logP ~1.8) analogs, favoring pharmacokinetics .

- Thermal Stability : Cyclopropane rings with electron-withdrawing groups (e.g., -CF₃) decompose at lower temperatures (~180°C) compared to hydroxymethyl derivatives (>250°C) .

Biologische Aktivität

(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid (often abbreviated as AHCC) is a chiral cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an amino group and a hydroxymethyl group, which contribute to its reactivity and interactions within biological systems. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Profile

- IUPAC Name : (1R,2S)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

- Molecular Formula : CHNO

- Molecular Weight : 131.13 g/mol

- CAS Number : 127181-31-1

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been studied for its potential role as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in the biosynthesis of the plant hormone ethylene .

- Ligand Activity : The compound acts as a ligand in biochemical assays, facilitating the study of receptor interactions and signaling pathways.

- Therapeutic Applications : Research indicates that it may have therapeutic potential in treating conditions linked to dysregulated enzyme activity, such as certain cancers and metabolic disorders .

Case Studies and Experimental Data

- Inhibition Studies : A study demonstrated that this compound effectively inhibited ACO activity in vitro. The inhibition was characterized by a decrease in ethylene production in various plant tissues, suggesting its potential use as a growth regulator in agricultural applications .

- Pharmacological Potential : In pharmacological assessments, the compound showed promise as a lead molecule for drug development targeting metabolic enzymes. Its unique structure allows for selective binding to enzyme active sites, potentially leading to reduced side effects compared to traditional inhibitors .

- Toxicity and Safety Profiles : Toxicological evaluations indicated that this compound exhibits low toxicity in mammalian cell lines at concentrations up to 50 µM. This safety profile supports further exploration for therapeutic uses .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| (1R,2S)-2-Aminocyclopentanecarboxylic acid | Structure | Moderate enzyme inhibition | Similar chiral center but different ring structure |

| (1S,2R)-2-Amino-4-methylenecyclopentanecarboxylic acid | Structure | Weak receptor binding | Less potent than AHCC |

Future Directions

Research on this compound is still evolving. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

- In Vivo Studies : Testing in animal models to evaluate therapeutic efficacy and safety.

- Synthetic Modifications : Exploring derivatives of this compound to enhance its biological activity and reduce any potential side effects.

Q & A

Q. What is the structural and functional significance of the cyclopropane ring in (1R,2S)-1-amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid?

Answer: The cyclopropane ring introduces significant strain energy (~27 kcal/mol), enhancing reactivity for ring-opening or functionalization reactions. Its rigid geometry mimics peptide bond conformations, making it valuable in designing enzyme inhibitors (e.g., HCV NS3/4A protease inhibitors) . The hydroxymethyl group further modulates solubility and hydrogen-bonding interactions, critical for bioavailability in medicinal chemistry applications. Researchers should prioritize X-ray crystallography or NMR to confirm stereochemistry and assess strain-induced reactivity .

Q. What synthetic strategies are commonly employed to prepare this compound?

Answer: Key steps include:

- Cyclopropanation : Use diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., Rh(II)) to form the strained ring .

- Stereochemical control : Chiral auxiliaries or enzymatic resolution (e.g., Alcalase 2.4L) ensure enantiomeric excess (>99% ee) .

- Functionalization : Protect the amino group (e.g., Boc) before introducing the hydroxymethyl group via nucleophilic substitution or oxidation .

Critical Note : Monitor reaction conditions (temperature, solvent polarity) to avoid racemization or ring-opening side reactions .

Q. How is this compound applied in medicinal chemistry research?

Answer: It serves as a constrained amino acid surrogate in peptide-based therapeutics. For example:

- HCV protease inhibitors : The cyclopropane’s rigidity enhances binding to NS3/4A protease active sites, reducing viral replication .

- Enzyme inhibition studies : Modifications to the hydroxymethyl group (e.g., fluorination) improve metabolic stability .

Researchers should use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Advanced Research Questions

Q. How can researchers optimize stereoselectivity during cyclopropanation?

Answer:

- Chiral catalysts : Rhodium complexes with binaphthol ligands achieve >90% diastereomeric excess (d.e.) .

- Substrate engineering : Electron-withdrawing groups on diazo precursors stabilize transition states favoring the (1R,2S)-configuration .

- Enzymatic resolution : Racemic mixtures can be resolved using esterases (e.g., Alcalase), though product inhibition may require forced conditions (e.g., excess substrate) .

Data Contradiction : Conflicting reports on catalyst efficiency (Rh vs. Cu) suggest solvent-dependent outcomes—validate with HPLC-MS .

Q. What are the challenges in studying the decomposition pathways of this compound?

Answer: The cyclopropane ring undergoes acid-catalyzed ring-opening or radical-mediated degradation , complicating stability studies. Key approaches:

- Kinetic isotope effects (KIE) : Use deuterated analogs to identify rate-determining steps .

- Computational modeling : DFT calculations predict degradation intermediates (e.g., allylic carbocations) .

Contradiction : Some studies report stabilization via intramolecular H-bonding (hydroxymethyl to carboxylate), while others note pH-dependent instability—design buffered assays (pH 6–8) to reconcile results .

Q. How does the hydroxymethyl group influence interactions with biological targets?

Answer:

- Hydrogen-bond donors : The hydroxyl group forms interactions with catalytic residues (e.g., His57 in HCV protease), confirmed via cryo-EM or mutagenesis studies .

- Steric effects : Substituent size impacts binding pocket occupancy; fluorination (e.g., difluoromethyl analogs) enhances lipophilicity without steric clash .

Methodology : Use SAR studies with analogs (e.g., methyl, trifluoromethyl) to map pharmacophore requirements .

Q. How can researchers resolve contradictions in reported synthetic yields?

Answer: Discrepancies often arise from:

- Impurity profiles : Trace metals (e.g., Rh) in catalysts may inhibit downstream reactions—use ICP-MS for quantification .

- Racemization during workup : Acidic conditions during Boc deprotection can invert stereocenters—optimize with mild bases (e.g., LiOH) .

Validation : Cross-reference HPLC chiral columns (e.g., Chiralpak AD-H) with published retention times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.